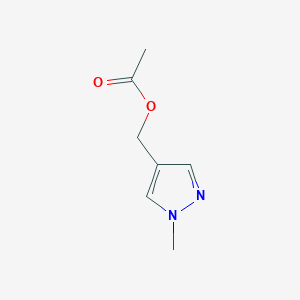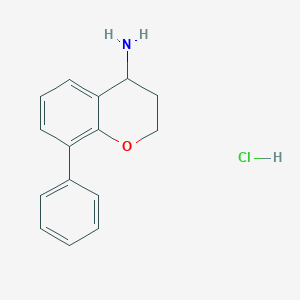![molecular formula C9H18Cl2N4 B1454256 2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethan-1-amine dihydrochloride CAS No. 1172376-95-2](/img/structure/B1454256.png)
2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C9H18Cl2N4 and its molecular weight is 253.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antagonistic Effects on Arginine Vasopressin (AVP) Receptors
Research has explored compounds with antagonistic effects on AVP receptors, indicating potential applications in treating conditions like the syndrome of inappropriate secretion of antidiuretic hormone (SIADH). For example, OPC-31260, a non-peptide V2 arginine vasopressin (AVP) antagonist, has been shown to produce water diuresis and improve hyponatremia in patients with SIADH, suggesting a similar compound could have potential therapeutic applications in related conditions (Saito et al., 1997).
Psychotropic Properties
Another area of interest is the investigation of compounds for their psychotropic properties. Studies using quantitative electroencephalography (CEEG) methods have found that certain newly developed substances can produce marked changes in EEG and predict potent sedative or ataraxic effects, with mild antidepressant action (Saito, 1978). This suggests potential applications in the treatment of neurotic and psychotic disorders.
Antiulcer Compounds
Compounds like KW-5805 have been evaluated for their antiulcer properties, showing effectiveness by increasing gastric mucus and stimulating defensive factors. The tolerance and pharmacokinetics of such compounds have been studied in humans, highlighting their potential for treating ulcerative conditions without significant side effects (Uckert et al., 1989).
Contact Allergy Studies
Research on contact allergy due to compounds such as benzydamine hydrochloride has provided insights into the mechanisms of allergic reactions to certain chemical compounds. These studies have implications for understanding how to mitigate allergic reactions and improve the safety of chemical compounds used in medical treatments (Bruynzeel, 1986).
Hemodynamic and Pharmacokinetic Studies
Studies on the hemodynamic effects and pharmacokinetics of compounds like dilazep dihydrochloride in hypertensive patients offer insights into their therapeutic potential and safety profiles. Such research is crucial for the development of drugs with cardiovascular applications (Sambhi et al., 1989).
Properties
IUPAC Name |
2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4.2ClH/c10-6-5-9-12-11-8-4-2-1-3-7-13(8)9;;/h1-7,10H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHJOLDYQDXKNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)CCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid dihydrochloride](/img/structure/B1454173.png)









![1-[(2-fluorophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1454190.png)
![2-[2-(2-Oxo-1,3-diazinan-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1454191.png)
![4-{[(3-Methoxyphenyl)methyl]amino}cyclohexan-1-ol hydrochloride](/img/structure/B1454195.png)

